

Application Note: Quantification of Englerin A in Plasma using LC-MS/MS

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Compound of Interest		
Compound Name:	Englerin A	
Cat. No.:	B607327	Get Quote

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of **Englerin A** in plasma. **Englerin A**, a potent and selective inhibitor of renal cancer cell growth, is a promising therapeutic candidate requiring accurate bioanalytical methods for pharmacokinetic studies. The described protocol utilizes protein precipitation for sample preparation, followed by reversed-phase chromatography and detection by tandem mass spectrometry. This method provides the necessary sensitivity, specificity, and dynamic range for preclinical and clinical drug development.

Introduction

Englerin A is a guaiane sesquiterpene isolated from the plant Phyllanthus engleri. It has demonstrated remarkable potency and selectivity in inhibiting the growth of renal cancer cell lines. To support the development of **Englerin A** as a potential therapeutic agent, a validated bioanalytical method for its quantification in biological matrices is essential. This application note provides a detailed protocol for the determination of **Englerin A** concentrations in plasma, a critical component for pharmacokinetic and toxicokinetic studies. The method employs a straightforward protein precipitation extraction procedure and a rapid LC-MS/MS analysis, ensuring high throughput and reliable results.

Experimental



Materials and Reagents

- Englerin A reference standard
- Internal Standard (IS) (e.g., a structurally similar and stable isotope-labeled compound)
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Formic acid (FA), LC-MS grade
- · Water, LC-MS grade
- Control plasma (human, rat, etc.)

Instrumentation

- High-Performance Liquid Chromatography (HPLC) system
- Tandem mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation

- Thaw plasma samples and vortex to ensure homogeneity.
- To a 1.5 mL microcentrifuge tube, add 50 μL of plasma sample.
- Add 10 μL of internal standard (IS) working solution.
- Add 200 μL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube or a 96-well plate.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.



- Reconstitute the residue in 100 μ L of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
- Vortex for 30 seconds and inject into the LC-MS/MS system.

LC-MS/MS Method

- LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 μm)
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient:
 - 0-0.5 min: 5% B
 - o 0.5-2.5 min: 5-95% B
 - o 2.5-3.0 min: 95% B
 - o 3.0-3.1 min: 95-5% B
 - o 3.1-4.0 min: 5% B
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 μL
- Column Temperature: 40°C
- Ionization Mode: Electrospray Ionization (ESI), Positive
- Multiple Reaction Monitoring (MRM) Transitions:
 - Englerin A: $[M+H]^+$ > fragment ion 1, $[M+H]^+$ > fragment ion 2
 - Internal Standard: [M+H]+ > fragment ion



Data Presentation

Table 1: Quantitative Performance of the LC-MS/MS Method for Englerin A in Plasma

Parameter	Result
Linearity Range	1 - 1000 ng/mL
Correlation Coefficient (r²)	> 0.995
Lower Limit of Quantification (LLOQ)	1 ng/mL
Accuracy at LLOQ	95 - 105%
Precision at LLOQ	< 15%
Intra-day Accuracy	92 - 108%
Intra-day Precision	< 10%
Inter-day Accuracy	94 - 106%
Inter-day Precision	< 12%
Recovery	> 85%

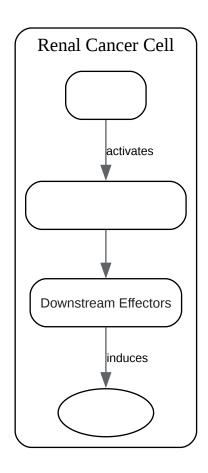
Experimental Workflow and Signaling Pathway Diagrams



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Caption: Experimental workflow for the quantification of **Englerin A** in plasma.





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Caption: Simplified proposed signaling pathway of **Englerin A** in renal cancer cells.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of **Englerin A** in plasma. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in pharmacokinetic studies, supporting the continued development of this promising anti-cancer agent. The method meets the typical requirements for bioanalytical method validation in terms of linearity, accuracy, and precision.

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